molecular formula C5H9N3 B150833 (1-Methyl-1H-pyrazol-5-yl)methanamine CAS No. 863548-52-1

(1-Methyl-1H-pyrazol-5-yl)methanamine

Cat. No. B150833
M. Wt: 111.15 g/mol
InChI Key: XNTFQMKXUFFUQO-UHFFFAOYSA-N
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Description

The compound (1-Methyl-1H-pyrazol-5-yl)methanamine is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemical behavior and potential applications of structurally related pyrazole derivatives.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions that can introduce various substituents into the pyrazole core. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold utilized a [1,3]-dipolar cycloaddition reaction, which is a common strategy for constructing nitrogen-containing heterocycles . Similarly, the synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine was achieved through a condensation reaction at ambient temperature, demonstrating the versatility of synthetic approaches for pyrazole compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further substituted to modulate the compound's properties. For example, the crystal structure of a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was determined by X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of these molecules .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, which can be exploited for the synthesis of more complex molecules or for the modification of their biological activity. The synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives involved refluxing benzotriazole with different substituted aldehydes, showcasing the reactivity of the pyrazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of different substituents can affect the compound's solubility, stability, and reactivity. The antimicrobial evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives revealed variable degrees of activity, which can be attributed to the differences in their chemical properties .

Relevant Case Studies

One of the papers describes the cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines, comparing it with cisplatin. This study provides a case where the pyrazole derivative shows significant cytotoxic activity, suggesting potential applications in cancer therapy . Another paper discusses a series of novel potential antipsychotic agents based on the pyrazole scaffold, which did not interact with dopamine receptors, unlike clinically available antipsychotic agents .

Scientific Research Applications

Ambient-Temperature Synthesis

A novel compound related to (1-Methyl-1H-pyrazol-5-yl)methanamine was synthesized at ambient temperature, demonstrating a potential for efficient production methods in laboratory settings (Becerra, Cobo, & Castillo, 2021).

Cobalt(II) Complexes

Cobalt(II) complexes involving derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine have been studied for their unique geometric properties and potential applications in material science, particularly in polymerization processes (Choi et al., 2015).

Synthesis and Characterization

The successful synthesis and detailed spectroscopic characterization of compounds related to (1-Methyl-1H-pyrazol-5-yl)methanamine highlight the compound's versatility in chemical reactions and its potential for diverse applications in organic chemistry (Shimoga, Shin, & Kim, 2018).

Potential Antipsychotic Agents

Derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine have been explored as potential antipsychotic agents, offering a new avenue for drug development in mental health treatment (Wise et al., 1987).

Anticancer and Antimicrobial Agents

Research on various derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine has indicated potential applications in developing anticancer and antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).

Alzheimer's Disease Treatment

Some derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine have been found to inhibit enzymes related to Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative diseases (Kumar et al., 2013).

Molecular Docking Studies

Molecular docking studies involving (1-Methyl-1H-pyrazol-5-yl)methanamine derivatives have been conducted to understand their interaction with biological targets, providing insights into drug design and discovery processes (Cao et al., 2010).

Metal-Induced Organic Ligand Fusion

Studies have shown that (1-Methyl-1H-pyrazol-5-yl)methanamine can undergo metal-induced organic ligand fusion, suggesting its potential in the development of novel materials and coordination compounds (Chen et al., 2020).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine have shown promise as potential antimicrobial and anticancer agents, expanding the scope of its applications in pharmacology and therapeutics (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antibacterial Activity

Derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine have been synthesized and tested for antibacterial activity, demonstrating the compound's utility in developing new antibacterial drugs (Rai et al., 2009).

Eco-friendly Synthesis of Heterocyclic Compounds

Research into eco-friendly synthesis methods for derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine shows a commitment to sustainable practices in chemistry, with potential implications for green chemistry and environmental conservation (Mabrouk et al., 2020).

Safety And Hazards

“(1-Methyl-1H-pyrazol-5-yl)methanamine” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(2-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8-5(4-6)2-3-7-8/h2-3H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTFQMKXUFFUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427117
Record name (1-Methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-pyrazol-5-yl)methanamine

CAS RN

863548-52-1
Record name (1-Methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-5-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HV Waldschmidt, KT Homan, MC Cato… - Journal of medicinal …, 2017 - ACS Publications
In heart failure, the β-adrenergic receptors (βARs) become desensitized and uncoupled from heterotrimeric G proteins. This process is initiated by G protein-coupled receptor kinases (…
Number of citations: 46 pubs.acs.org

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